4-Bromo-2-fluoro-5-nitrobenzyl bromide
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Overview
Description
4-Bromo-2-fluoro-5-nitrobenzyl bromide is an organic compound with the molecular formula C7H4Br2FNO2. It is a substituted benzyl bromide, characterized by the presence of bromine, fluorine, and nitro functional groups on the benzene ring. This compound is a solid at room temperature and is primarily used in organic synthesis and scientific research due to its unique chemical properties .
Scientific Research Applications
4-Bromo-2-fluoro-5-nitrobenzyl bromide is extensively used in scientific research due to its reactivity and functional group diversity:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Drug Development: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Biological Studies: It is employed in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: Used in the production of specialty chemicals and materials.
Safety and Hazards
The compound is classified as a corrosive solid . It has a GHS05 pictogram, with the signal word “Danger” and hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Similar compounds are known to react at the benzylic position , suggesting that this compound may also target molecules at their benzylic positions.
Mode of Action
The mode of action of 4-Bromo-2-fluoro-5-nitrobenzyl bromide involves reactions at the benzylic position . These reactions can be either SN1 or SN2, depending on the nature of the benzylic halides . In the initiating step, a free radical reaction occurs, where a succinimidyl radical is formed, which then removes a hydrogen atom to form succinimide .
Biochemical Pathways
Similar compounds are known to participate in free radical bromination, nucleophilic substitution, and oxidation reactions .
Result of Action
Similar compounds are known to cause chemical burns to the respiratory tract and skin, and eye irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is stored under inert gas at 2-8°C , indicating that temperature and exposure to oxygen may affect its stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-nitrobenzyl bromide typically involves multiple steps:
Starting Material: The synthesis begins with 2-bromobenzyl alcohol.
Fluorination: The 2-bromobenzyl alcohol is reacted with hydrogen fluoride to produce 2-fluorobenzyl alcohol.
Nitration: The 2-fluorobenzyl alcohol is then nitrated using nitric acid to form 4-fluoro-2-nitrobenzyl alcohol.
Bromination: Finally, the 4-fluoro-2-nitrobenzyl alcohol is treated with hydrobromic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-5-nitrobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Nucleophilic Substitution: Produces substituted benzyl derivatives.
Reduction: Yields 4-bromo-2-fluoro-5-aminobenzyl bromide.
Oxidation: Forms 4-bromo-2-fluoro-5-nitrobenzoic acid.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzyl bromide: Lacks the nitro group, making it less reactive in certain nucleophilic substitution reactions.
4-Fluoro-2-nitrobenzyl bromide: Lacks one bromine atom, resulting in different reactivity and applications.
2-Bromo-5-fluoronitrobenzene: Has a different substitution pattern, affecting its chemical behavior.
Uniqueness
4-Bromo-2-fluoro-5-nitrobenzyl bromide is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring. This unique substitution pattern imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and research applications .
Properties
IUPAC Name |
1-bromo-4-(bromomethyl)-5-fluoro-2-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2FNO2/c8-3-4-1-7(11(12)13)5(9)2-6(4)10/h1-2H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVLPLOHBUOFQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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